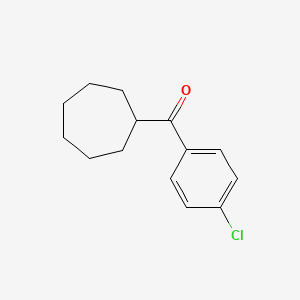
(4-Chlorophenyl)(cycloheptyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(cycloheptyl)methanone: is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a cycloheptyl ring through a methanone (carbonyl) group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(cycloheptyl)methanone typically involves the Friedel-Crafts acylation reaction. In this process, 4-chlorobenzene is reacted with cycloheptanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Lewis acid.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
(4-Chlorophenyl)(cycloheptyl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chlorobenzoic acid or 4-Chlorophenyl cycloheptanone.
Reduction: 4-Chlorophenyl cycloheptanol.
Substitution: 4-Hydroxyphenyl cycloheptanone or 4-Aminophenyl cycloheptanone.
科学研究应用
(4-Chlorophenyl)(cycloheptyl)methanone: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4-Chlorophenyl)(cycloheptyl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
相似化合物的比较
(4-Chlorophenyl)(cycloheptyl)methanone: can be compared with other similar compounds, such as:
(4-Chlorophenyl)(cyclopentyl)methanone: Similar structure but with a cyclopentyl ring instead of cycloheptyl.
(4-Chlorophenyl)(phenyl)methanone: Contains a phenyl group instead of cycloheptyl.
Bis(4-chlorophenyl)methanone: Contains two chlorophenyl groups attached to a central methanone group.
生物活性
(4-Chlorophenyl)(cycloheptyl)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H17ClO
- Molecular Weight : 250.74 g/mol
The compound features a chlorophenyl group linked to a cycloheptyl ring via a methanone functional group, which influences its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity is attributed to its ability to interact with various biological targets, leading to the modulation of cellular processes.
The biological effects of this compound are primarily mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.
- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to cell lysis.
- Receptor Interaction : Potential binding to receptors involved in signaling pathways that regulate immune responses.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Inhibition Zones : The compound displayed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, demonstrating its potential as an antimicrobial agent.
Antifungal Activity
In another study, the antifungal properties were evaluated against common fungal pathogens:
- Fungal Strains Tested : Candida albicans and Aspergillus niger.
- Results : The compound showed effective antifungal activity with MIC values between 16 to 64 µg/mL.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals differences in biological activity:
| Compound Name | Structure | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| (4-Chlorophenyl)(cyclopentyl)methanone | Structure | Moderate | Low |
| (4-Chlorophenyl)(phenyl)methanone | Structure | High | Moderate |
| This compound | Structure | High | High |
属性
IUPAC Name |
(4-chlorophenyl)-cycloheptylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAUZNRGVDSNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














